molecular formula C7H9NO B1266678 3-Amino-2-methylphenol CAS No. 53222-92-7

3-Amino-2-methylphenol

Cat. No.: B1266678
CAS No.: 53222-92-7
M. Wt: 123.15 g/mol
InChI Key: FLROJJGKUKLCAE-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenol is an organic compound with the molecular formula C₇H₉NO. It is a derivative of phenol, characterized by the presence of an amino group at the third position and a methyl group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylphenol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction of nitro compounds due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium borohydride.

    Substitution Reagents: Halogens, sulfonating agents

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

3-Amino-2-methylphenol has been utilized in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the development of quinoline derivatives, which have shown significant biological activity.

Case Study: Synthesis of Quinoline Derivatives

A study demonstrated the use of this compound in synthesizing 8-hydroxy-7-methylquinoline. This compound exhibited potential as an anti-cancer agent, showcasing the utility of this compound in drug discovery .

CompoundReaction TypeYield (%)Reference
8-Hydroxy-7-methylquinolineSynthesis91%

Cosmetic Applications

In the cosmetic industry, this compound is primarily used as a hair dye intermediate. Its ability to form stable colorants makes it valuable for semi-permanent hair dye formulations.

Safety and Efficacy

Research indicates that formulations containing this compound have moderate acute toxicity but are generally safe for use in cosmetics when formulated correctly. A study highlighted that a 10% aqueous formulation did not cause skin irritation in animal models .

ApplicationToxicity LevelSkin IrritationReference
Hair Dye IntermediateModerateNo irritation observed

Chemical Synthesis Applications

The compound serves as a precursor in various chemical syntheses beyond pharmaceuticals and cosmetics. It is involved in producing dyes, pigments, and other organic compounds.

Example: Synthesis of Dyes

This compound has been used in synthesizing azo dyes, which are widely applied in textiles and food industries. Its reactivity allows for the formation of stable dye structures that exhibit vibrant colors.

Dye TypeSynthesis MethodYield (%)Reference
Azo DyesCoupling Reaction with Diazonium SaltsVariable

Biological Studies

Recent studies have explored the biological properties of compounds derived from this compound. Research indicates potential anti-cancer properties linked to its derivatives.

In vitro assays have shown that certain derivatives exhibit significant activity against specific cancer cell lines. The structure-activity relationship (SAR) studies suggest modifications on the amino group can enhance potency.

Compound DerivativeCell Line TestedIC50 (nM)Reference
Quinazoline DerivativeRET+ Cell Line<100 nM

Mechanism of Action

The mechanism of action of 3-Amino-2-methylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both amino and hydroxyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Biological Activity

3-Amino-2-methylphenol, also known as 3-amino-o-cresol, is an organic compound with significant biological activity. It belongs to the class of amino phenols and has been explored for various applications in medicinal chemistry, industrial processes, and as a dye precursor. This article presents a detailed overview of its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

  • Molecular Formula : C7H9NO
  • Molecular Weight : 135.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 53222-92-7

The biological activity of this compound can be attributed to its ability to interact with various biological molecules due to the presence of the amino and hydroxyl groups. The compound can form hydrogen bonds and engage in hydrophobic interactions, which influence its binding affinity towards specific targets such as enzymes and receptors.

Key Interactions:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Activity : The phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells.

Toxicity Profile

The toxicity of this compound has been assessed through various studies. Acute toxicity tests indicate that the compound has a moderate toxicity profile when administered orally or dermally.

Summary of Toxicity Studies:

Study TypeFindings
Acute Oral ToxicityModerate toxicity observed in rodent models
Dermal AbsorptionSignificant absorption through skin noted
GenotoxicityNo significant mutagenic effects reported

Case Studies

  • Hair Dye Applications : this compound is commonly used in hair dyes due to its ability to form stable colorants. A safety assessment highlighted its effectiveness and safety when used within regulated concentrations in cosmetic formulations.
  • Pharmaceutical Development : In drug design, derivatives of this compound have been synthesized and tested for their potential as anti-cancer agents. One study reported promising results in inhibiting tumor growth in xenograft models.

Research Findings

Recent research has focused on enhancing the pharmacological properties of this compound through structural modifications. These modifications aim to improve solubility and bioavailability while maintaining or enhancing biological activity.

Notable Research Outcomes:

  • Increased Solubility : Modifications have led to improved solubility profiles, facilitating better absorption in biological systems.
  • Enhanced Antioxidant Activity : Certain derivatives exhibited superior antioxidant properties compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-2-methylphenol with high purity?

Synthesis typically involves multi-step reactions, such as the condensation of 2-methylphenol derivatives with ammonia under controlled conditions. For example, reductive amination of 2-methyl-3-nitrophenol using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethanol can yield the target compound. Purification via recrystallization from hot water or ethanol ensures high purity (>95%), as validated by HPLC and NMR .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Key techniques include:

  • FT-IR and NMR spectroscopy to confirm functional groups (e.g., amine and hydroxyl peaks at ~3300 cm⁻¹ in IR; aromatic proton signals in ¹H NMR).
  • X-ray crystallography (using programs like SHELX or ORTEP-3) for 3D structural elucidation, particularly hydrogen bonding patterns .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

Q. What are the stability considerations for this compound under ambient conditions?

The compound is sensitive to light and oxidation. Store in amber vials under inert gas (e.g., nitrogen) at 2–8°C. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) show <5% decomposition when properly stored .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound?

Use hybrid functionals like B3LYP/6-31G* to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). These calculations predict nucleophilic sites (amine group) and hydrogen-bonding propensity, aligning with experimental crystallographic data . For correlation-energy corrections, the Colle-Salvetti formula improves accuracy in predicting thermodynamic stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from impurities or assay variability. Systematic approaches include:

  • Reproducibility checks using standardized protocols (e.g., MIC assays for antibacterial activity).
  • Metabolite profiling (LC-MS/MS) to identify degradation products affecting bioactivity .
  • Comparative molecular docking to assess binding affinity variations across protein targets .

Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical properties?

Graph set analysis (e.g., Etter’s formalism) reveals dominant D (donor) and A (acceptor) motifs. For example, N–H···O and O–H···N interactions form cyclic dimers, enhancing thermal stability. These patterns correlate with solubility and melting points (mp 127–133°C) .

Q. What crystallographic software tools are optimal for refining the structure of this compound?

  • SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize bond lengths/angles.
  • ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can structure-activity relationships (SARs) guide the design of this compound-based inhibitors?

SAR studies focus on substituent effects:

  • Electron-donating groups (e.g., methyl) enhance aromatic ring stability.
  • The amine group’s position influences hydrogen bonding with biological targets (e.g., enzyme active sites). Computational mutagenesis (e.g., in Schrödinger Suite) validates these interactions .

Q. Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Neutralize spills with 5% acetic acid .
  • Data Validation : Cross-reference computational predictions (DFT, docking) with experimental data (XRD, NMR) to minimize model bias .

Properties

IUPAC Name

3-amino-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROJJGKUKLCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201323
Record name 2-Amino-o-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53222-92-7
Record name 3-Amino-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53222-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-o-cresol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-o-cresol
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Record name 2-amino-o-cresol
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Synthesis routes and methods I

Procedure details

2-methyl-3-nitrophenol (25 g, 0.163 mol) was dissolved in 170 ml of absolute ethanol in a 1 l Parr hydrogenation flask. The flask was purged with nitrogen. 10% palladium on charcoal (1.73 g, 1.6 mmol) was added and the mixture was hydrogenated (40 psi H2) for 1.5 hr in a Parr apparatus. The flask was evacuated and purged with nitrogen. The catalyst was removed by filtration through a Whatman GF/F filter. After removal of the ethanol at reduced pressure, 20.1 g (100% yield) of 2-methyl-3-aminophenol was obtained as a lightly brown solid.
Quantity
25 g
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reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methyl-3-nitrophenol (70 g) in 100 ml of tetrahydrofuran and 400 ml of methanol at room temperature was hydrogenated under 5 psi of hydrogen gas using 3.5 g of 5% palladium on carbon as catalyst. After removal of catalyst by filtration, the filtrate was concentrated to give 56 g of analytically pure 3-amino-2-methylphenol. This aminophenol was then converted to the title compound (7.9 g) using the general method of Example 2, except that the hydrochloride salt was formed by adding hydrogen chloride/dioxane to a methanol solution of the free base. The nmr spectrum and elemental analysis were in agreement with those of title compound prepared by Example 3 (Method A).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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100 mL
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solvent
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400 mL
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solvent
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Quantity
3.5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 500 mL erlenmeyer flask was added sulfanilic acid (14.38 g, 83 mmol), sodium carbonate (4.29 g, 40.5 mmol) and distilled H2O (83 mL), when all of the sulfanilic acid dissolved, the solution was cooled in an ice bath to 0° C. and a solution of sodium nitrite (6.16 g, 89.3 mmol) in H2O (15 mL) was added in one portion. The ice bath was allowed to warm to +15° C. and the mixture was stirred at this temperature 1 h. The reaction mixture was poured onto a mixture of ice (100 g) and 12N HCl (17.4 mL). The ice was allowed to melt and the solid diazonium salt was collected by suction filtration on a scintered glass frit. O-cresol (9.10 g, 84.1 mmol) was dissolved in a solution of NaOH (1.21 g, 30.25 mmol) in H2O (100 mL). This solution was cooled to 0° C. and the solid diazonium salt was added in one portion. This well stirred mixture was maintained at +15° C. for 4 h. The temperature of the mixture was raised to +60° C. and sodium dithionite (35 g, 1.03 mol) was added portionwise. The reaction was allowed to proceed at +60° C. for 15 min. The mixture was cooled to room temperature, diluted with saturated aqueous NaHCO3 and extracted with EtOAc. The EtOAc extract was dried (MgSO4), filtered, concentrated in vacuo and chromatographed on 100 g of silica gel using 1:3 EtOAc-hexane as eluant. There was obtained 2-methyl-3-amino-phenol as a tan solid.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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14.38 g
Type
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Reaction Step Four
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4.29 g
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6.16 g
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reactant
Reaction Step Five
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Quantity
15 mL
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Reaction Step Five
[Compound]
Name
ice
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0 (± 1) mol
Type
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Reaction Step Six
[Compound]
Name
ice
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100 g
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Name
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17.4 mL
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Reaction Step Seven
[Compound]
Name
ice
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0 (± 1) mol
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Reaction Step Eight
[Compound]
Name
O-cresol
Quantity
9.1 g
Type
reactant
Reaction Step Nine
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1.21 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Hydroxyphenyl)-phenyliodanium
3-Amino-2-methylphenol
(2-Hydroxyphenyl)-phenyliodanium
3-Amino-2-methylphenol
(2-Hydroxyphenyl)-phenyliodanium
3-Amino-2-methylphenol
(2-Hydroxyphenyl)-phenyliodanium
3-Amino-2-methylphenol
(2-Hydroxyphenyl)-phenyliodanium
3-Amino-2-methylphenol
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
3-Amino-2-methylphenol

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